molecular formula C17H17Cl2NO2 B5689242 N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B5689242
M. Wt: 338.2 g/mol
InChI Key: BAGGJXOAVYNISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer, inflammation, and neurological disorders. In

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A is not fully understood. However, it has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK/ERK pathways. N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to induce cell cycle arrest and apoptosis. In inflammation, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has also been extensively studied for its potential applications in scientific research. However, there are some limitations to the use of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A in lab experiments. It has been shown to have low solubility in water, which may limit its use in some experiments. It also has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

There are several future directions for the study of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A. In cancer research, further studies are needed to elucidate the mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and to explore its potential as a therapeutic agent for various types of cancer. In inflammation research, further studies are needed to explore the anti-inflammatory effects of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and its potential as a therapeutic agent for various inflammatory diseases. In neurological disorder research, further studies are needed to explore the neuroprotective effects of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and its potential as a therapeutic agent for various neurological disorders.

Synthesis Methods

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A involves the reaction of 2-chloro-4,6-dimethylaniline with 4-chloro-2-methylphenol in the presence of a base. The resulting product is then treated with chloroacetyl chloride and a base to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A. This synthetic route has been optimized to yield high purity and high yield of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been extensively studied for its potential applications in scientific research. In cancer research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In inflammation research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
In neurological disorder research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its neuroprotective effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-6-12(3)17(14(19)7-10)20-16(21)9-22-15-5-4-13(18)8-11(15)2/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGGJXOAVYNISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

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